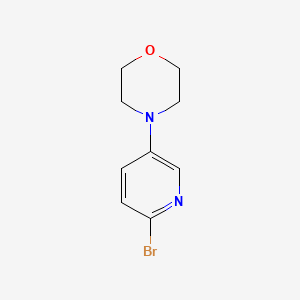

4-(6-Bromopyridin-3-yl)morpholine

Beschreibung

Contextualizing Heterocyclic Architectures in Contemporary Drug Discovery

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental building blocks in the realm of medicinal chemistry. Their unique three-dimensional arrangements and diverse electronic properties allow for specific interactions with biological targets, making them indispensable in the design of novel therapeutic agents. A significant portion of FDA-approved drugs feature these heterocyclic scaffolds, underscoring their importance in modern drug discovery.

The Pyridine (B92270) Moiety as a Prominent Scaffold in Pharmaceutical Agents

The pyridine ring, a six-membered heterocycle with one nitrogen atom, is a particularly privileged scaffold in medicinal chemistry. researchgate.netchemijournal.com Its presence in a drug molecule can significantly influence its pharmacological profile, enhancing biochemical potency, metabolic stability, and permeability. tandfonline.com The nitrogen atom in the pyridine ring can participate in hydrogen bonding, a crucial interaction for drug-receptor binding, and can also improve the water solubility of a compound. nih.gov

A review of drugs approved by the U.S. Food and Drug Administration (FDA) between 2014 and 2023 revealed that 54 drugs contained a pyridine ring. nih.govrsc.orgnih.gov These drugs span a wide range of therapeutic areas, with a significant number being anticancer agents (33%) and drugs targeting the central nervous system (20%). nih.govrsc.orgnih.gov This highlights the versatility of the pyridine scaffold in addressing diverse medical needs.

Examples of FDA-Approved Drugs Containing a Pyridine Moiety:

| Drug Name | Therapeutic Class |

| Isoniazid | Antitubercular |

| Omeprazole | Proton Pump Inhibitor |

| Piroxicam | Anti-inflammatory |

| Amlodipine | Calcium Channel Blocker |

| Imatinib | Anticancer (Kinase Inhibitor) |

The Morpholine (B109124) Moiety as a Key Pharmacophore in Medicinal Chemistry

The morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, is another key pharmacophore frequently employed in drug design. nih.gov Its incorporation into a molecule can confer several advantageous properties. The morpholine moiety is known to improve a drug's solubility, bioavailability, and metabolic stability. thieme-connect.comthieme-connect.com The presence of the oxygen atom can lead to a more favorable pharmacokinetic profile, and the nitrogen atom provides a site for further chemical modification. thieme-connect.com

An analysis of FDA-approved drugs from 2012 to 2023 identified 14 drugs containing a morpholine ring, with 50% of them being anticancer agents. thieme-connect.comthieme-connect.com This demonstrates the significant role of the morpholine scaffold in the development of new cancer therapies.

Examples of FDA-Approved Drugs Containing a Morpholine Moiety:

| Drug Name | Therapeutic Class |

| Gefitinib | Anticancer (EGFR Inhibitor) |

| Linezolid | Antibiotic |

| Reboxetine | Antidepressant |

| Aprepitant | Antiemetic |

Strategic Importance of 4-(6-Bromopyridin-3-yl)morpholine in Chemical Biology and Drug Design

The compound this compound represents a strategic fusion of the beneficial pyridine and morpholine scaffolds. This molecule serves as a valuable building block in chemical synthesis, providing a platform for the creation of more complex molecules with potential therapeutic applications. lookchem.com3wpharm.com The bromine atom on the pyridine ring offers a reactive handle for various chemical transformations, allowing for the introduction of diverse functional groups through cross-coupling reactions. The morpholine moiety, as previously discussed, can enhance the drug-like properties of the resulting compounds.

The structural motif of a morpholine-substituted pyridine is found in a number of compounds with demonstrated biological activity, making this compound a compound of significant interest for further research and development in the fields of chemical biology and drug design.

Chemical Profile of this compound

| Property | Value |

| CAS Number | 952582-08-0 3wpharm.comnih.govalchempharmtech.com |

| Molecular Formula | C9H11BrN2O lookchem.comnih.govuni.lu |

| Molecular Weight | 243.10 g/mol 3wpharm.comsigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Synonyms | 2-Bromo-5-morpholinopyridine lookchem.com3wpharm.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | ≥98% sigmaaldrich.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(6-bromopyridin-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-9-2-1-8(7-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPAVTLIMQDWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630542 | |

| Record name | 4-(6-Bromopyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952582-08-0 | |

| Record name | 4-(6-Bromopyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 952582-08-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 4 6 Bromopyridin 3 Yl Morpholine and Its Chemical Analogues

Methodologies for Carbon-Heteroatom Bond Formation on Bromopyridine Systems

The introduction of a morpholine (B109124) moiety onto a bromopyridine scaffold is a critical transformation for accessing 4-(6-Bromopyridin-3-yl)morpholine. This is typically achieved through cross-coupling reactions or nucleophilic substitution, each presenting distinct advantages and challenges.

Palladium-Catalyzed C-N Cross-Coupling Approaches for Morpholine Introduction

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen (C-N) bonds, offering high efficiency and broad functional group tolerance. acs.org These methods are particularly effective for coupling amines with aryl halides, including bromopyridines.

The Buchwald-Hartwig amination is a premier method for constructing aryl C-N bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org This reaction has been extensively developed, leading to several generations of catalyst systems that allow for the coupling of a wide range of substrates under increasingly mild conditions. wikipedia.orgacsgcipr.org

The synthesis of this compound can be efficiently achieved by reacting 2,5-dibromopyridine or 5-bromo-2-halopyridine with morpholine using a suitable palladium catalyst system. The choice of ligand is crucial for the reaction's success. Sterically hindered biaryl phosphine ligands have proven to be particularly effective. For instance, ligands such as RuPhos, BrettPhos, SPhos, and XPhos have been successfully employed in the amination of various (hetero)aryl chlorides and bromides. nih.govrsc.org The reaction typically involves a palladium precatalyst, a phosphine ligand, and a base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), in an anhydrous solvent like toluene or 1,4-dioxane. nih.govrsc.orgnih.gov

Optimization studies for the amination of 4-bromotoluene with morpholine, a similar transformation, highlight the importance of catalyst, ligand, base, and temperature selection to achieve high conversion rates. rsc.org These findings are directly applicable to the synthesis of pyridine-morpholine conjugates.

Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides with Secondary Amines

| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| [Pd₂(dba)₃] | (±)-BINAP | NaOtBu | Toluene | 80 | chemspider.com |

| Pd(OAc)₂ | RuPhos | LiHMDS | Toluene | 100 | nih.gov |

| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOtBu | Toluene | 100 | nih.gov |

| SPhos-precatalyst | SPhos | K₃PO₄ | 1,4-Dioxane | 110 | nih.gov |

This table presents a selection of commonly used catalyst systems and conditions. Specific substrate combinations may require further optimization.

While C-N coupling is central to the synthesis of the target molecule, other transition-metal catalyzed reactions are vital for creating analogues. The Suzuki-Miyaura coupling, for example, is a powerful method for forming carbon-carbon (C-C) bonds by reacting an organoboron compound with a halide. medchemexpress.com 2-Bromo-5-nitropyridine can undergo palladium-catalyzed cross-coupling with arylboronic acids to yield 2-aryl-5-nitropyridines, which are precursors to a variety of substituted pyridine (B92270) derivatives. nbinno.com

Similarly, the Sonogashira reaction, which couples terminal alkynes with aryl halides, has been used to synthesize substituted 5-nitro-2-ethylpyridines from 2-bromo-5-nitropyridine. medchemexpress.commdpi.com These reactions demonstrate the versatility of bromopyridine precursors in generating a diverse library of chemical analogues through selective C-C bond formations. mdpi.com

Nucleophilic Aromatic Substitution Pathways (if applicable to bromopyridines)

Nucleophilic aromatic substitution (SNAr) offers an alternative, metal-free pathway for introducing nucleophiles onto an aromatic ring. youtube.com For pyridines, SNAr reactions are highly regioselective, preferentially occurring at the C-2 and C-4 positions. This is because the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack at these positions is stabilized by a resonance structure where the negative charge resides on the electronegative nitrogen atom. stackexchange.com

The direct reaction of a bromopyridine with morpholine via SNAr can be challenging, often requiring harsh conditions or highly activated substrates. The reactivity of halopyridines in SNAr follows the order F > Cl > Br > I. Consequently, 2-fluoropyridines are particularly reactive substrates for SNAr and can react with nucleophiles like morpholine under mild conditions. nih.gov While less reactive than their fluoro- and chloro- counterparts, bromopyridines can undergo SNAr, especially when the pyridine ring is activated by electron-withdrawing groups or under forcing conditions such as microwave heating. tandfonline.com For the synthesis of this compound from a precursor like 2,5-dibromopyridine, the C-5 position is less activated towards SNAr compared to the C-2 position, making palladium-catalyzed methods generally more efficient and selective for this specific transformation.

Reductive Amination Strategies for Related Pyridine-Morpholine Conjugates

Reductive amination is a powerful method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. sciencemadness.org While not a direct route to this compound from a bromopyridine, it is a highly relevant strategy for synthesizing related pyridine-morpholine conjugates or more complex derivatives starting from pyridine aldehydes or ketones.

This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of the carbonyl compound and the amine, which is then reduced in situ to the corresponding amine. nih.gov A variety of reducing agents can be employed, with pyridine-borane and α-picoline-borane being effective and mild options. sciencemadness.orgresearchgate.net The reaction can be performed in various solvents, including methanol and water, and is applicable to a wide range of aldehydes, ketones, and amines. researchgate.net For instance, a pyridinecarboxaldehyde could be reacted with morpholine using a borane-based reducing agent to yield the corresponding (morpholinomethyl)pyridine derivative. nih.gov

Synthesis and Functionalization of Key Precursors for this compound

The efficient synthesis of the target compound relies heavily on the availability of suitably functionalized precursors. Key intermediates often include di-substituted pyridines that allow for selective functionalization.

A common precursor for the synthesis of 3-amino-substituted pyridines is 2-bromo-5-nitropyridine. This versatile building block can be prepared through several routes, including the nitration of 2-aminopyridine followed by diazotization and bromination, or the oxidation of 2-amino-5-bromopyridine. nbinno.comgoogle.com 2-Amino-5-bromopyridine itself is readily available. orgsyn.org

The nitro group in 2-bromo-5-nitropyridine serves as a precursor to an amino group. Reduction of 2-bromo-5-nitropyridine, for example with sodium dithionite or zinc dust, yields 3-amino-6-bromopyridine. nbinno.com This amino-bromopyridine can then be further functionalized. For instance, the amino group could be transformed into a different leaving group for subsequent coupling reactions, or it could direct further substitutions on the pyridine ring. The synthesis of this compound often starts from 2,5-dibromopyridine, where one bromine atom is selectively substituted.

Table 2: Key Precursors and Their Synthesis

| Precursor Compound | Starting Material(s) | Key Transformation(s) | Reference(s) |

| 2-Bromo-5-nitropyridine | 2-Amino-5-bromopyridine | Oxidation with peracetic acid | google.com |

| 2-Amino-5-bromo-3-nitropyridine | 2-Amino-5-bromopyridine | Nitration with nitric acid/sulfuric acid | orgsyn.org |

| 3-Amino-6-bromopyridine | 2-Bromo-5-nitropyridine | Reduction with sodium dithionite or zinc | nbinno.com |

| 2,3-Diamino-5-bromopyridine | 2-Amino-5-bromo-3-nitropyridine | Reduction with iron in ethanol/water | orgsyn.org |

Preparation of Substituted Bromopyridine Intermediates

One common approach involves the direct bromination of a substituted pyridine. For instance, the synthesis of 2-bromo-5-aminopyridine, a key precursor, can be achieved through electrophilic bromination of 3-aminopyridine. The reaction conditions, including the choice of brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) and solvent, must be carefully optimized to control regioselectivity and minimize side-product formation.

Alternatively, functional group interconversion provides another powerful route. Starting from a compound like 2,5-dibromopyridine, a selective reaction at one of the bromine positions can be achieved. For example, a nucleophilic substitution or a metal-catalyzed cross-coupling reaction can be performed at the more reactive 2-position, leaving the 5-bromo group intact for later introduction of the morpholine substituent.

Another versatile strategy is the Sandmeyer reaction, starting from an aminopyridine. For example, 5-amino-2-chloropyridine can be converted to 5-bromo-2-chloropyridine. The amino group is first diazotized with a nitrite source under acidic conditions, and the resulting diazonium salt is then treated with a copper(I) bromide source to install the bromine atom.

Lithiation followed by quenching with an electrophilic bromine source represents a modern and efficient method for the synthesis of specific bromopyridine isomers. For example, 3-bromopyridine can be treated with a strong base like n-butyllithium (nBuLi) to generate 3-lithiopyridine, which can then be trapped with a bromine source to yield 3-bromopyridine derivatives. researchgate.net This approach allows for the precise placement of substituents on the pyridine ring. researchgate.net

The table below summarizes various approaches for preparing key bromopyridine intermediates.

| Starting Material | Reagents and Conditions | Intermediate Product | Key Transformation |

|---|---|---|---|

| 3-Aminopyridine | N-Bromosuccinimide (NBS), Solvent (e.g., CH2Cl2) | 2-Bromo-5-aminopyridine | Electrophilic Bromination |

| 2,5-Dibromopyridine | Organometallic reagent, Catalyst | Functionalized 5-bromopyridine | Selective Cross-Coupling |

| 5-Amino-2-chloropyridine | 1. NaNO2, HBr; 2. CuBr | 5-Bromo-2-chloropyridine | Sandmeyer Reaction |

| 3-Bromopyridine | n-BuLi, then Br2 or other bromine source | Substituted 3-bromopyridine | Directed Ortho-metalation/Bromination |

Incorporation of the Morpholine Ring System

The introduction of the morpholine moiety onto the bromopyridine core is a pivotal step in the synthesis of this compound. This transformation is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction or a transition-metal-catalyzed cross-coupling reaction.

In the SNAr approach, a bromopyridine bearing an electron-withdrawing group or a suitable leaving group at the 3-position is reacted directly with morpholine. The reaction is often carried out at elevated temperatures in the presence of a base to neutralize the hydrogen bromide generated during the reaction. The choice of solvent and base is critical for achieving high yields and minimizing side reactions.

More commonly, palladium-catalyzed Buchwald-Hartwig amination is employed for the C-N bond formation. This powerful method allows for the coupling of a wide range of aryl halides, including bromopyridines, with amines like morpholine under relatively mild conditions. The reaction typically utilizes a palladium catalyst, a phosphine ligand, and a base. The selection of the ligand is crucial for the efficiency of the catalytic cycle and can significantly impact the reaction yield and scope.

The table below provides a comparison of typical conditions for these two methods.

| Method | Typical Substrate | Catalyst/Reagents | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Activated 3-halopyridine (e.g., 5-bromo-2-nitropyridine) | Morpholine | K2CO3, Et3N | DMSO, DMF | High (e.g., >100 °C) |

| Buchwald-Hartwig Amination | 3-Bromo-6-substituted pyridine | Pd catalyst (e.g., Pd2(dba)3), Phosphine ligand (e.g., BINAP, Xantphos) | NaOtBu, Cs2CO3 | Toluene, Dioxane | Mild to moderate (e.g., 80-110 °C) |

Reaction Optimization and Process Intensification for the Synthesis of this compound

Optimizing the synthesis of this compound is essential for improving yield, purity, and cost-effectiveness, particularly for industrial-scale production. Reaction optimization involves a systematic study of various parameters such as catalyst loading, reaction temperature, concentration, and choice of reagents and solvents.

For the Buchwald-Hartwig amination step, a Design of Experiments (DoE) approach can be utilized to efficiently screen different combinations of catalysts, ligands, bases, and solvents to identify the optimal reaction conditions. This can lead to significant improvements in yield and a reduction in reaction time and impurity formation.

Process intensification is a modern approach in chemical manufacturing that aims to develop smaller, safer, and more energy-efficient processes. cetjournal.itmdpi.com For the synthesis of this compound, transitioning from traditional batch reactors to continuous flow systems offers several advantages. mdpi.com Flow chemistry allows for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, especially for highly exothermic reactions. cetjournal.it A continuous process can also be more easily automated and integrated into a multi-step synthesis.

A case study on the continuous production of a related compound, ortho-4-(2-fluoro-4-nitrophenyl)morpholine, demonstrated the successful application of microreactors to significantly reduce reaction time from 11 hours in a batch process to a much shorter residence time in a continuous setup. researchgate.net This highlights the potential for similar process intensification in the synthesis of this compound.

The following table outlines key parameters for optimization and intensification.

| Parameter | Optimization Goal | Intensification Strategy |

|---|---|---|

| Catalyst System | Reduce loading, increase turnover number, improve selectivity | Use of immobilized catalysts in packed-bed reactors |

| Temperature | Minimize side reactions, reduce energy consumption | Precise temperature control in microreactors with high surface-area-to-volume ratios |

| Reaction Time | Increase throughput | Reduced residence time in continuous flow reactors |

| Solvent | Use greener solvents, reduce solvent volume | Solvent-minimized or solvent-free conditions, efficient in-line extraction |

| Work-up/Purification | Simplify process, reduce waste | In-line separation and purification techniques (e.g., continuous crystallization) |

Considerations for Scale-Up in the Production of this compound

Scaling up the synthesis of this compound from the laboratory to an industrial setting presents several challenges that must be addressed to ensure a safe, robust, and economically viable process. researchgate.net

Key considerations for scale-up include:

Heat Transfer and Thermal Safety: The amination reaction can be exothermic. In large-scale batch reactors, inefficient heat dissipation can lead to temperature runaways and the formation of impurities. The thermal profile of the reaction must be thoroughly characterized, and appropriate cooling systems must be in place. Continuous flow reactors offer superior heat transfer, mitigating these risks.

Mass Transfer and Mixing: Inadequate mixing in large reactors can result in localized concentration gradients, leading to side reactions and lower yields. The choice of reactor design and agitation system is critical to ensure efficient mass transfer.

Reagent Addition and Control: The rate of addition of reagents, particularly in exothermic or fast reactions, needs to be carefully controlled on a large scale to maintain optimal reaction conditions.

Work-up and Product Isolation: Procedures that are straightforward on a lab scale, such as extractions and chromatography, can be cumbersome and costly at an industrial scale. The development of scalable work-up procedures, such as crystallization or distillation, is crucial for obtaining the product with the desired purity. The choice of solvent for crystallization, for example, must be optimized for yield, purity, and ease of recovery. nih.gov

Cost of Goods (CoG): The cost of raw materials, catalysts, solvents, and energy, as well as waste disposal, becomes a significant factor at scale. The process must be optimized to be economically competitive. This includes minimizing the use of expensive reagents, such as palladium catalysts, and developing efficient catalyst recycling protocols.

Regulatory Compliance: The manufacturing process must adhere to Good Manufacturing Practices (GMP) to ensure the quality and consistency of the final product, especially if it is intended for pharmaceutical use.

A thorough process hazard analysis (PHA) should be conducted to identify and mitigate potential safety risks associated with the large-scale handling of reagents and intermediates.

Comprehensive Spectroscopic and Structural Characterization of 4 6 Bromopyridin 3 Yl Morpholine

High-Resolution Spectroscopic Techniques for Molecular Elucidation

High-resolution spectroscopy is indispensable for probing the chemical environment of atoms and bonds within a molecule. Through the interaction of molecules with electromagnetic radiation, these techniques provide detailed information on connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic compounds in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the number, type, and connectivity of atoms.

¹H NMR: In the ¹H NMR spectrum of 4-(6-bromopyridin-3-yl)morpholine, distinct signals are expected for the protons on the pyridine (B92270) ring and the morpholine (B109124) ring. The three aromatic protons on the bromopyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. Their specific shifts and coupling patterns (doublets and doublets of doublets) are dictated by their position relative to the nitrogen atom and the bromine substituent. The eight protons of the morpholine ring are expected to appear as two distinct triplets in the upfield region (typically δ 3.0-4.0 ppm). The protons on the carbons adjacent to the oxygen atom will be further downfield (around δ 3.8 ppm) compared to those adjacent to the nitrogen atom (around δ 3.2 ppm).

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct carbon signals are anticipated. The five carbons of the pyridine ring will resonate in the aromatic region (δ 110-150 ppm), with the carbon atom bonded to the bromine atom appearing at a distinct chemical shift. The four carbons of the morpholine ring will produce two signals in the aliphatic region (δ 45-70 ppm), corresponding to the C-N and C-O carbons.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in CDCl₃ Note: The following are predicted values based on structure and typical chemical shifts. Experimental values may vary slightly.

| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine-H2 | Aromatic | ~8.1 (d) | - |

| Pyridine-H4 | Aromatic | ~7.2 (dd) | - |

| Pyridine-H5 | Aromatic | ~7.4 (d) | - |

| Morpholine-H (adj. N) | Aliphatic | ~3.2 (t) | ~49 |

| Morpholine-H (adj. O) | Aliphatic | ~3.8 (t) | ~66 |

| Pyridine-C2 | Aromatic | - | ~148 |

| Pyridine-C3 | Aromatic | - | ~135 |

| Pyridine-C4 | Aromatic | - | ~128 |

| Pyridine-C5 | Aromatic | - | ~140 |

| Pyridine-C6 | Aromatic | - | ~141 (C-Br) |

2D NMR Experiments: To definitively assign these signals and confirm the connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are utilized. A COSY spectrum would show correlations between coupled protons, confirming the adjacencies of protons on the pyridine ring and within the morpholine ring. An HSQC experiment would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum. rsc.org

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying the functional groups present in a compound. The FTIR spectrum of this compound would display a series of characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic pyridine ring and the aliphatic morpholine ring, C=C and C=N stretching within the aromatic ring, the C-O-C ether stretch of the morpholine ring, the C-N stretching of the tertiary amine, and the C-Br stretch.

Interactive Data Table: Predicted Characteristic FTIR Absorption Bands Note: These are typical frequency ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aromatic C=C / C=N | Stretch | 1600 - 1450 |

| C-O-C (Ether) | Stretch | 1150 - 1085 |

| C-N (Aromatic Amine) | Stretch | 1335 - 1250 |

| C-Br | Stretch | 650 - 550 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₁₁BrN₂O), the calculated monoisotopic mass is 242.00548 Da. nih.gov HRMS analysis would be expected to confirm this value with high accuracy (typically within 5 ppm), allowing for the unambiguous determination of the molecular formula.

The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M+2 peak that is nearly equal in intensity to the molecular ion peak, serving as a clear indicator of a single bromine atom in the structure. PubChemLite provides predicted collision cross-section (CCS) values for various adducts, which can aid in identification. uni.lu

Interactive Data Table: Predicted HRMS Adducts for C₉H₁₁BrN₂O Data predicted by computational methods. uni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₉H₁₂BrN₂O⁺ | 243.01276 |

| [M+Na]⁺ | C₉H₁₁BrN₂NaO⁺ | 264.99470 |

| [M-H]⁻ | C₉H₁₀BrN₂O⁻ | 240.99820 |

| [M]⁺ | C₉H₁₁BrN₂O⁺ | 242.00493 |

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Common fragmentation pathways would likely involve the cleavage of the morpholine ring or the bond between the pyridine and morpholine moieties.

Solid-State Structural Analysis: X-ray Crystallography

While spectroscopic methods provide powerful insight into molecular structure, X-ray crystallography offers the most definitive and detailed picture by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

If a suitable single crystal of this compound were grown and analyzed, X-ray crystallography would provide a wealth of information, including:

Unambiguous confirmation of connectivity.

Precise bond lengths and bond angles for every bond in the molecule.

Torsional angles , revealing the conformation of the morpholine ring (likely a chair conformation) and its orientation relative to the pyridine ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-stacking, which govern the packing of molecules in the solid state.

As of this writing, a search of public scientific databases indicates that the crystal structure of this compound has not been reported.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture, making them ideal for both the purification of a target compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier analytical method for determining the purity of non-volatile organic compounds. Commercial suppliers often report the purity of this compound to be around 98%, a value typically determined by HPLC analysis. sigmaaldrich.com

A typical HPLC method for assessing the purity of this compound would involve a reversed-phase column (e.g., a C18 column), where a nonpolar stationary phase is used with a polar mobile phase. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often run on a gradient to ensure the efficient elution of the target compound and any potential impurities. Detection is commonly achieved using a UV detector, as the pyridine ring is an effective chromophore. The purity is calculated by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in the field of liquid chromatography, offering notable improvements in resolution, sensitivity, and speed of analysis over traditional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily achieved through the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. For the analysis of pharmaceutical intermediates and active compounds like this compound, UPLC provides a powerful tool for purity assessment, impurity profiling, and quantitative analysis.

Detailed Research Findings

While a specific, validated UPLC method for this compound is not extensively documented in publicly available literature, analytical methods for structurally related pyridine derivatives can be adapted to develop a robust UPLC protocol. The analytical approach for pyridine-containing compounds often involves reverse-phase chromatography, which is well-suited for separating molecules with moderate polarity like this compound.

To ensure good peak shape and prevent tailing, which can occur with basic analytes due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase, mobile phase modifiers are crucial. Acidic modifiers such as formic acid or trifluoroacetic acid (TFA) are commonly employed. These additives protonate the basic sites on the analyte and suppress the ionization of silanol groups, leading to sharper, more symmetrical peaks. A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous solution containing a low concentration of the acidic modifier.

Gradient elution is generally preferred over isocratic elution for analyzing samples that may contain a range of impurities with varying polarities. A gradient program allows for the efficient elution of both less retained and more retained compounds within a single analytical run, providing a comprehensive profile of the sample. The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the percentage of the organic solvent to elute the more hydrophobic components.

Detection is most commonly performed using a photodiode array (PDA) detector, which allows for the monitoring of absorbance across a range of wavelengths. This is particularly useful for identifying and distinguishing between the main compound and any impurities that may have different chromophores. Based on the pyridine ring structure, a detection wavelength in the range of 254-270 nm would likely be suitable for this compound.

The following data tables represent a hypothetical, yet scientifically plausible, set of conditions and results for the UPLC analysis of this compound, based on established principles for similar molecules.

Interactive Data Tables

Table 1: Hypothesized UPLC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Instrument | Waters ACQUITY UPLC System or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1.0 µL |

| Detection | Photodiode Array (PDA) at 265 nm |

| Run Time | 5 minutes |

Table 2: Illustrative Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 3.0 | 5 | 95 |

| 4.0 | 5 | 95 |

| 4.1 | 95 | 5 |

| 5.0 | 95 | 5 |

Table 3: Representative System Suitability and Performance Data

| Parameter | Acceptance Criteria | Hypothetical Result |

| Retention Time (RT) | - | ~2.5 min |

| Tailing Factor (T) | ≤ 1.5 | 1.1 |

| Theoretical Plates (N) | ≥ 5000 | 8500 |

| Resolution (Rs) between parent and nearest impurity | ≥ 2.0 | 3.5 |

These tables provide a foundational method that would be subject to further optimization and validation in a laboratory setting to ensure it meets the specific requirements for accuracy, precision, and robustness for its intended analytical purpose.

Pharmacological and Biological Research Applications of 4 6 Bromopyridin 3 Yl Morpholine Derivatives

Structure-Activity Relationship (SAR) Investigations of 4-(6-Bromopyridin-3-yl)morpholine Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound correlates with its biological activity. For analogues of this compound, these investigations systematically explore how modifying specific parts of the molecule alters its pharmacological profile. researchgate.net

The biological activity of this compound derivatives can be finely tuned by altering substituents on either the pyridine (B92270) or morpholine (B109124) rings. The morpholine moiety itself is often used to modulate pharmacokinetic and pharmacodynamic properties. nih.govacs.org Modifications typically focus on several key areas:

Substitution on the Pyridine Ring: The bromine atom at the 6-position of the pyridine ring is a key feature. Replacing it with other halogens (e.g., chlorine, fluorine) or with small alkyl or cyano groups can significantly impact electronic distribution and steric profile, which in turn affects binding affinity to biological targets. Furthermore, adding substituents to other available positions on the pyridine ring can explore additional binding pockets in a target protein.

Modifications of the Morpholine Ring: While the morpholine ring is often valued for its metabolic stability and favorable solubility properties, substitutions on its carbon atoms can introduce chirality and create new interaction points. nih.gov For example, adding methyl or hydroxyl groups can alter the conformation and polarity of the ring system.

A study on structurally related 4-amino-5,7-disubstituted pyridopyrimidines, which feature a 5-(3-Bromophenyl) group and a 7-(6-morpholin-4-ylpyridin-3-yl) moiety, demonstrated the importance of the heterocyclic system. Replacing the pyridine ring within the pyridylmorpholine structure with other heterocycles had significant effects on in vitro potency and in vivo efficacy as adenosine (B11128) kinase inhibitors. nih.gov This highlights how modifications to the core ring system, while preserving the bromophenyl and morpholine components, are a critical aspect of SAR exploration.

The spatial arrangement of substituents on the pyridine ring is a critical determinant of pharmacological activity. Positional isomerism—moving the morpholine or bromine groups to different positions on the pyridine ring—can drastically alter a molecule's ability to fit into a target's binding site.

For the this compound scaffold, key isomeric considerations include:

Position of the Morpholine Group: Shifting the morpholine from the 3-position to the 2- or 4-position of the pyridine ring would change the vector and distance of this group relative to the bromine atom and the pyridine nitrogen. This can disrupt or create key hydrogen bonds or hydrophobic interactions with a target protein.

Position of the Bromo Group: Moving the bromine atom from the 6-position to the 2-, 4-, or 5-position would similarly alter the molecule's electronic and steric landscape. The position of this halogen can be crucial for occupying specific halogen-binding pockets in enzymes like kinases.

In a series of novel morpholine-bearing quinoline derivatives designed as potential cholinesterase inhibitors, the length of the carbon linker connecting the morpholine to the quinoline core was found to be a critical factor for activity. nih.gov Derivatives with a two-carbon linker showed better inhibition than those with three or four carbons, suggesting that the precise positioning and distance between the morpholine and the aromatic ring system are essential for optimal interaction with the enzyme's active site. nih.gov Similarly, for this compound analogues, the specific 3,6-substitution pattern is expected to be crucial for directing interactions with their molecular targets.

Identification and Validation of Molecular Targets

A crucial step in drug discovery is identifying the specific biomolecules (e.g., enzymes, receptors) with which a compound interacts to produce its biological effect. For derivatives of this compound, research efforts are directed toward targets implicated in diseases like cancer.

Protein kinases are a major class of drug targets, particularly in oncology. The pyridine scaffold is a common feature in many approved kinase inhibitors. nih.gov The this compound structure is of interest for its potential to inhibit various kinases, including Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and transcription. mdpi.com

CDK4 and CDK6: These kinases are crucial for the G1 phase of the cell cycle. Inhibitors targeting CDK4/6 have shown significant success in treating certain types of breast cancer.

CDK9: This kinase plays a vital role in regulating transcriptional elongation. Inhibiting CDK9 can lead to the depletion of short-lived anti-apoptotic proteins, making cancer cells more susceptible to apoptosis. mdpi.com

SAR studies on other heterocyclic scaffolds have provided a roadmap for developing potent CDK9 inhibitors. For example, a series of substituted quinazolinones were evaluated for CDK9 inhibition, where modifications at various positions led to compounds with potent, low-micromolar activity. mdpi.com Such studies establish that small changes, like the addition of a bromophenyl group, can significantly enhance inhibitory activity. mdpi.com While specific data for this compound derivatives is not detailed in the available literature, the structural motifs suggest they are viable candidates for screening against CDKs.

| Compound | R1 Group (at position 2) | R2 Group (at position 6) | CDK9 IC50 (µM) |

|---|---|---|---|

| 17 | -H | -Iodo | 0.639 |

| 19 | -p-tolyl | -Cl | 0.282 |

| 20 | -p-chlorophenyl | -NO2 | 0.571 |

| 25 | -3-bromophenyl | -CH3 | 0.142 |

Data adapted from a study on substituted quinazolinones as CDK9 inhibitors. mdpi.com

Beyond kinases, morpholine-containing compounds are known to interact with a variety of cell surface and intracellular receptors. The morpholine ring can participate in key hydrophilic and lipophilic interactions within a receptor's binding pocket, enhancing potency and modulating pharmacokinetic properties. nih.govacs.org Receptor binding assays are used to quantify the affinity of a ligand (the test compound) for a specific receptor.

These assays are critical for:

Target Identification: Determining which receptors a compound or series of derivatives binds to.

Selectivity Profiling: Assessing whether a compound binds to a single receptor or multiple receptors, which is important for predicting potential off-target effects.

SAR Development: Guiding the chemical modification of a lead compound to improve its binding affinity and selectivity.

For example, different series of morpholine and 1,4-oxazepane derivatives have been synthesized and evaluated as selective ligands for the dopamine D₄ receptor, a target for antipsychotic drugs. acs.org In these studies, the morpholine ring was identified as a key structural element for establishing affinity. acs.org Similarly, docking studies of other morpholine derivatives have shown interactions with key residues in targets like acetylcholinesterase, highlighting the importance of the morpholine moiety in ligand-receptor complexes. nih.gov

In Vitro and In Vivo Biological Activity Profiling

After identifying promising compounds through SAR and target validation, their biological activity is further characterized using a cascade of in vitro (cell-based) and in vivo (animal model) studies.

In Vitro Profiling: This involves testing the effects of the compounds on cultured cells. For potential anticancer agents, a standard approach is to screen them against a panel of human cancer cell lines to determine their antiproliferative activity. mdpi.com The half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀) is calculated, representing the concentration of the compound required to inhibit cell growth by 50%. This provides data on both the potency and the spectrum of activity against different cancer types. For instance, a study of novel thiazolyl-pyridine hybrids evaluated their cytotoxic activity against the A549 human lung cancer cell line. mdpi.com

| Compound | Substituent on Phenyl Ring | IC50 (µM) |

|---|---|---|

| Doxorubicin (Reference) | - | 0.460 |

| 8a | 4-OCH3 | 0.395 |

| 8b | 4-F | 0.316 |

| 8d | 4-Br | 0.298 |

| 8e | 3-NO2 | 0.354 |

Data adapted from a study on thiazolyl-pyridine hybrids. mdpi.com

In Vivo Profiling: Compounds that show promising in vitro activity are advanced to in vivo models to assess their efficacy and behavior in a living organism. For anticancer research, this often involves using xenograft models, where human cancer cells are implanted into immunocompromised mice. The ability of a compound to suppress tumor growth is then evaluated. nih.gov For example, a study on a pyridylmorpholine-containing adenosine kinase inhibitor demonstrated its in vivo efficacy in animal models. nih.gov Similarly, other brominated compounds have been shown to significantly suppress tumor progression in vivo, establishing a precedent for testing derivatives of this compound in such models. nih.govnih.gov These studies are essential for determining if a compound has the potential to become a clinical drug candidate.

Evaluation in Antimicrobial Research Models (e.g., Antibacterial, Antifungal)

Derivatives of this compound, and more broadly, morpholine-containing compounds, have been investigated for their potential as antimicrobial agents. Research has shown that certain morpholine derivatives exhibit significant inhibitory action against a range of bacterial strains.

One study investigated a morpholine derivative that demonstrated a broad spectrum of action, showing high inhibitory activity against 82.83% of tested bacterial strains, with inhibition zones ranging from 16 to 31 mm. researchgate.net This compound was particularly effective against Enterococcus hirae, Enterococcus faecium, Enterococcus durans, and Enterococcus gallinarum, inhibiting them at a low minimum inhibitory concentration (MIC) of 3.125 mg/ml. researchgate.net Another related derivative also showed high inhibitory activity against 89.61% of the bacterial strains tested. researchgate.net

In a separate line of research, novel semicarbazides, thiosemicarbazides, and hydrazones synthesized from a 4-(morpholino-4-yl)-3-nitrobenzohydrazide scaffold were evaluated for their antibacterial properties. mdpi.com Among these, a semicarbazide derivative containing a 4-bromophenyl moiety was identified as the most active, showing potent activity against Enterococcus faecalis with a MIC value of 3.91 µg/mL. mdpi.com Within the thiosemicarbazide series, a derivative with a 4-trifluoromethylphenyl group showed the best activity, with MIC values against various Gram-positive bacterial strains ranging from 31.25 to 62.5 µg/mL. mdpi.com

Table 1: Antibacterial Activity of Selected Morpholine Derivatives

| Derivative Type | Bacterial Strain | Activity (MIC) |

|---|---|---|

| Morpholine Derivative 3 | Enterococcus hirae | 3.125 mg/ml |

| Morpholine Derivative 3 | Enterococcus faecium | 3.125 mg/ml |

| Morpholine Derivative 3 | Escherichia coli | 12.5 mg/ml |

| Semicarbazide (4-bromophenyl moiety) | Enterococcus faecalis | 3.91 µg/mL |

| Thiosemicarbazide (4-trifluoromethylphenyl group) | Micrococcus luteus | 31.25 µg/mL |

| Thiosemicarbazide (4-trifluoromethylphenyl group) | Bacillus cereus | 31.25 µg/mL |

| Thiosemicarbazide (4-trifluoromethylphenyl group) | Staphylococcus epidermidis | 62.5 µg/mL |

Assessment in Anticancer Research Models (e.g., Antitumor, Antineoplastic)

The structural features of this compound, particularly the bromo-substituted pyridine ring, are of significant interest in the design of anticancer agents. Research into structurally related compounds, such as 6-bromoquinazoline derivatives, has shown promising results.

A series of synthesized 6-bromoquinazoline derivatives demonstrated significant cytotoxic activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with IC50 values ranging from 0.53 to 46.6 μM. nih.gov Notably, one compound with a meta-fluoro substitution on the phenyl ring (compound 5b) exhibited stronger activity than the conventional chemotherapy drug cisplatin, with IC50 values of 0.53-1.95 μM. nih.gov

Another study focused on a novel quinazoline derivative, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline, which showed potent cytotoxicity against human glioblastoma cell lines U373 and U87, inducing apoptotic cell death at micromolar concentrations. nih.gov

Furthermore, the incorporation of a bromo-containing moiety, 3-bromopyruvic acid, into a Pt(IV) prodrug of oxaliplatin resulted in a compound with stronger anticancer activity than oxaliplatin against all tested cancer cell lines. rsc.orgresearchgate.net This prodrug was particularly effective in oxaliplatin-resistant cells and demonstrated a higher tumor inhibition rate with lower toxicity in a xenograft mouse model. rsc.orgresearchgate.net

Table 2: Cytotoxic Activity of Bromo-Substituted Heterocyclic Derivatives

| Compound Type | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| 6-Bromoquinazoline Derivative (5b) | MCF-7, SW480 | 0.53-1.95 μM |

| General 6-Bromoquinazoline Derivatives | MCF-7, SW480 | 0.53-46.6 μM |

| 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | U373, U87 (Glioblastoma) | Effective at micromolar concentrations |

Anti-inflammatory Response Profiling

Derivatives incorporating the morpholine scaffold have been evaluated for their anti-inflammatory potential. A study on asymmetrical mono-carbonyl analogs of curcumin (AMACs) containing a morpholine Mannich base investigated their ability to inhibit protein denaturation, a marker of inflammation. japsonline.com The results indicated that the presence of the morpholine Mannich base substituent generally enhanced the anti-inflammatory activity of the parent compounds. japsonline.com

The role of the bromine atom in anti-inflammatory activity has also been highlighted in studies of other brominated heterocyclic compounds. Research on brominated indoles from marine molluscs demonstrated that substitution with bromine at specific positions on the indole ring can effectively increase anti-inflammatory activity. mdpi.com For instance, 5-bromoisatin showed higher activity in inhibiting nitric oxide (NO) production compared to its non-brominated parent compound, isatin. mdpi.com The predicted IC50 for NO inhibition by 5-bromoisatin was 34.3 μg/mL, compared to 63.3 μg/mL for isatin. mdpi.com These findings suggest that the bromine atom can significantly contribute to the anti-inflammatory profile of a molecule.

Table 3: Anti-inflammatory Activity of Selected Compounds

| Compound | Assay | Activity (Predicted IC50) |

|---|---|---|

| 5-Bromoisatin | Nitric Oxide (NO) Inhibition | 34.3 µg/mL |

| Isatin (non-brominated) | Nitric Oxide (NO) Inhibition | 63.3 µg/mL |

Explorations in Neuropharmacological Contexts (e.g., Alzheimer's disease research via acetylcholinesterase inhibitors)

The morpholine ring is a valuable heterocycle in the development of drugs targeting the central nervous system (CNS), partly due to its physicochemical properties that can improve permeability across the blood-brain barrier. nih.gov Derivatives of this compound have been explored in the context of neurodegenerative disorders like Alzheimer's disease, primarily as inhibitors of cholinesterase enzymes.

A series of novel 4-N-phenylaminoquinoline derivatives containing a morpholine group were designed and synthesized to evaluate their anti-cholinesterase activities. semanticscholar.org Several of these compounds showed inhibitory activity against acetylcholinesterase (AChE) comparable to the reference drug galantamine. semanticscholar.org The most potent compound in this series exhibited significant inhibition of both AChE and butyrylcholinesterase (BChE) with IC50 values of 1.94 ± 0.13 µM and 28.37 ± 1.85 µM, respectively. semanticscholar.org

The development of multi-target-directed ligands (MTDL) is a prominent strategy in Alzheimer's research. nih.gov In this vein, hybrids of tacrine (an AChE inhibitor) and a pyrimidone compound were synthesized, demonstrating potent dual inhibition of both AChE and glycogen synthase kinase 3β (GSK-3β), another key target in Alzheimer's pathology. mdpi.com The most effective of these hybrids had an IC50 of 0.047 ± 0.002 μM for AChE. mdpi.com This highlights the utility of combining pharmacophores, where a morpholine-containing fragment could serve a crucial role.

Table 4: Cholinesterase Inhibitory Activity of Morpholine-Containing Derivatives

| Compound | Target Enzyme | Activity (IC50) |

|---|---|---|

| Morpholine-Quinoline Derivative (11g) | AChE | 1.94 ± 0.13 µM |

| Morpholine-Quinoline Derivative (11g) | BChE | 28.37 ± 1.85 µM |

| Tacrine-Pyrimidone Hybrid (18a) | AChE | 0.047 ± 0.002 µM |

| Tacrine-Pyrimidone Hybrid (18a) | GSK-3β | 0.930 ± 0.080 µM |

Mechanistic Studies of this compound's Biological Effects

Understanding the mechanism of action is critical for the rational design of new drugs. For derivatives related to this compound, several mechanisms have been elucidated across different therapeutic areas.

Anticancer Mechanisms: The anticancer effects of bromo-substituted derivatives appear to be multi-faceted. The Pt(IV) prodrug incorporating 3-bromopyruvic acid functions through a dual mechanism of inducing DNA damage and inhibiting glycolysis, a key metabolic pathway in cancer cells. rsc.orgresearchgate.net Studies on 6-bromoquinazoline derivatives suggest they can induce apoptosis in cancer cells. nih.gov Molecular docking studies further indicate that these compounds may interact with the epidermal growth factor receptor (EGFR), a plausible mechanism for their antiproliferative effects. nih.gov

Anti-inflammatory Mechanisms: The anti-inflammatory action of brominated heterocyclic compounds, such as 6-bromoisatin and 6-bromoindole, has been linked to the inhibition of the translocation of the transcription factor NF-κB. mdpi.com This inhibition subsequently leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2). mdpi.com

Neuropharmacological Mechanisms: In the context of Alzheimer's disease, morpholine-containing quinoline derivatives have been shown to act as mixed-type AChE inhibitors. semanticscholar.org This means they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. semanticscholar.org This dual binding is advantageous as the PAS is also involved in the aggregation of β-amyloid plaques, a key pathological hallmark of Alzheimer's disease.

Computational Chemistry and Molecular Modeling in the Study of 4 6 Bromopyridin 3 Yl Morpholine

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can accurately predict a wide range of molecular properties, offering insights into the stability, reactivity, and spectroscopic characteristics of a compound like 4-(6-Bromopyridin-3-yl)morpholine. tandfonline.comias.ac.in

DFT calculations typically begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. From this optimized structure, key electronic properties are derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov For substituted pyridines, the nature and position of substituents significantly influence these frontier orbitals and, consequently, the molecule's reactivity. uniba.skcore.ac.uk

Another valuable output from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the morpholine (B109124) ring, indicating these are sites prone to electrophilic attack or hydrogen bonding. The bromine atom can also participate in halogen bonding, a key interaction in ligand-protein binding.

Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity profile. While specific DFT studies on this compound are not extensively published, analysis of related bromopyridine and aryl-pyridine derivatives provides a strong precedent for the utility of this method. bohrium.comnih.gov

Table 1: Representative DFT-Calculated Properties for a Substituted Pyridine Derivative (Note: Data is illustrative, based on typical values for similar heterocyclic compounds.)

| Calculated Property | Typical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Molecular Docking Analysis for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial for understanding how a molecule like this compound might interact with a biological target, making it a cornerstone of structure-based drug design. ijsrset.comscispace.com

The this compound scaffold contains several features that are important for molecular recognition. The morpholine ring is a "privileged structure" in medicinal chemistry, often found in kinase inhibitors where its oxygen atom can act as a crucial hydrogen bond acceptor. acs.orgresearchgate.netnih.gov Specifically, in phosphatidylinositol 3-kinase (PI3K) inhibitors, the morpholine moiety frequently forms a key hydrogen bond with the hinge region residue Val851. nih.govmdpi.com The pyridine ring provides a rigid core and can participate in aromatic interactions, such as π-π stacking, with amino acid residues like tyrosine or phenylalanine in a protein's active site. nih.govresearchgate.net

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then placed into the protein's binding site, and a scoring function is used to estimate the binding affinity (e.g., in kcal/mol). The results not only provide a quantitative score but also a visual model of the binding pose, detailing key intermolecular interactions. nih.gov These interactions can include hydrogen bonds, hydrophobic contacts, and halogen bonds involving the bromine atom. Such studies can rationalize the biological activity of existing compounds and guide the design of new derivatives with improved potency and selectivity. nih.gov

Table 2: Illustrative Molecular Docking Results for a Morpholine-Pyridine Scaffold Against a Protein Kinase (e.g., PI3K) (Note: Data is hypothetical, based on published studies of similar inhibitors.)

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity (Score) | -9.2 kcal/mol | A lower score indicates a stronger predicted binding affinity. |

| Hydrogen Bonds | Morpholine Oxygen with Valine backbone NH | A critical interaction for anchoring the ligand in the kinase hinge region. |

| Hydrophobic Interactions | Pyridine ring with Leucine, Isoleucine | Contribute to binding stability within the hydrophobic pocket. |

| Aromatic Interactions | Pyridine ring with Tyrosine | Potential for π-π stacking, enhancing binding affinity. |

Molecular Dynamics Simulations for Conformational Landscape and Binding Kinetics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements and interactions of every atom in the system over time. nih.gov An MD simulation of this compound, both free in solution and bound to a protein target, can reveal crucial information about its behavior.

When simulated in a solvent, MD can explore the molecule's conformational landscape, identifying the most stable shapes (conformers) and the energy barriers between them. nih.govresearchgate.net This is important as the molecule may need to adopt a specific, higher-energy conformation to bind effectively to its target.

For the ligand-protein complex, MD simulations are used to assess the stability of the binding pose predicted by docking. By monitoring parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, researchers can determine if the complex remains stable throughout the simulation. nih.gov Furthermore, MD can reveal subtle changes in protein conformation upon ligand binding and provide a detailed map of persistent intermolecular interactions, such as hydrogen bonds and water-mediated contacts. researchgate.net

Advanced MD techniques can also be used to estimate the binding free energy, providing a more rigorous prediction of binding affinity than docking scores. Moreover, these simulations can offer insights into the kinetics of binding—the rates at which the ligand associates (k_on) and dissociates (k_off) from the target. A long drug-target residence time (a low k_off rate) is often a desirable property for therapeutic agents, and MD simulations can help in understanding the structural basis for such kinetic profiles. acs.org

Table 4: Typical Outputs from a Molecular Dynamics Simulation of a Ligand-Protein Complex (Note: Values are illustrative for a stable complex over a 100 ns simulation.)

| Analysis Metric | Typical Result | Interpretation |

|---|---|---|

| Ligand RMSD | Stable fluctuation around 1.5 Å | The ligand maintains a stable binding pose within the active site. |

| Protein RMSF | Low fluctuation in binding site residues | The binding site residues are stabilized by the ligand's presence. |

| Hydrogen Bond Occupancy | > 80% for key interactions | Indicates that critical hydrogen bonds are stable and maintained throughout the simulation. |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | A more accurate estimation of the binding affinity, confirming a favorable interaction. |

Design and Synthesis of Advanced Derivatives and Analogues of 4 6 Bromopyridin 3 Yl Morpholine

Rational Design Principles for Structural Diversification

The rational design of analogues of 4-(6-bromopyridin-3-yl)morpholine is guided by the objective of optimizing molecular interactions with biological targets. This process often involves computational modeling and structure-activity relationship (SAR) studies to inform the design of new compounds. Key strategies for structural diversification include:

Modification of the Pyridine (B92270) Ring: Altering the substitution pattern or replacing the pyridine ring with other heterocycles can modulate the electronic properties and hydrogen bonding capabilities of the molecule.

Derivatization of the Morpholine (B109124) Moiety: Introducing substituents on the morpholine ring can influence the compound's conformation and physicochemical properties such as solubility and lipophilicity.

Alteration of the Linker: The direct linkage between the pyridine and morpholine rings can be modified by introducing different functional groups or spacers to alter the relative orientation of the two moieties.

A critical aspect of the design process is the consideration of the bromine atom on the pyridine ring. This site offers a prime handle for further chemical modifications through various cross-coupling reactions, allowing for the introduction of a wide array of substituents to probe for improved biological activity.

Synthetic Routes for Novel Libraries of this compound Analogues

The synthesis of libraries of this compound analogues relies on robust and versatile chemical methodologies. A common approach involves the initial synthesis of the core scaffold, followed by diversification.

One general synthetic pathway to the parent compound, this compound, involves the nucleophilic aromatic substitution of a dihalopyridine with morpholine. For instance, the reaction of 2-bromo-5-fluoropyridine (B41290) with morpholine in the presence of a base provides a direct route to the target compound.

Further diversification can be achieved through various synthetic transformations. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions, can be employed at the bromine position of the pyridine ring to introduce a diverse range of aryl, heteroaryl, or alkyl groups.

A general procedure for synthesizing a related analogue, 4-(6-chloropyrimidin-4-yl)morpholine, involves reacting morpholine with 4,6-dichloropyrimidine (B16783) in the presence of potassium carbonate in DMF. nih.gov This intermediate can then be further reacted with other amines, such as piperazine, to generate a library of derivatives. nih.gov

Below is an interactive data table summarizing a synthetic approach to a related compound, 4-[(6-bromopyridin-3-yl)methyl]morpholine, which highlights a common synthetic strategy of reductive amination. echemi.com

High-Throughput Synthesis and Screening Applications

High-throughput synthesis (HTS) and screening are powerful tools for accelerating the discovery of novel bioactive compounds. scienceintheclassroom.orgnih.gov These technologies enable the rapid generation and evaluation of large libraries of compounds, significantly reducing the time and resources required for lead identification. scienceintheclassroom.orgnih.gov

In the context of this compound analogues, HTS methodologies can be applied to efficiently explore a wide range of structural modifications. scienceintheclassroom.org For example, automated parallel synthesis platforms can be used to perform numerous reactions simultaneously, each with a different building block, to quickly generate a diverse library of derivatives. scienceintheclassroom.org This can involve coupling various amines to the bromopyridine core or introducing a variety of substituents at other positions on the molecule. scienceintheclassroom.org

Once synthesized, these libraries can be subjected to high-throughput screening assays to identify compounds with desired biological activities. nih.gov This miniaturized and automated approach allows for the testing of thousands of compounds in a short period, facilitating the rapid identification of "hits" for further optimization. scienceintheclassroom.orgnih.gov For instance, a 1536-well plate format can be used for nanomole-scale synthesis and subsequent screening, drastically increasing the efficiency of the discovery process. scienceintheclassroom.orgnih.gov

Bioisosteric Modifications and Their Pharmacological Impact

Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a cornerstone of modern drug design. benthamscience.comresearchgate.netresearchgate.net The goal of this approach is to enhance the desired pharmacological properties of a lead compound, such as potency, selectivity, and metabolic stability, while minimizing undesirable side effects. researchgate.netipinnovative.com

In the context of this compound, bioisosteric modifications can be applied to various parts of the molecule. Key examples of bioisosteric replacements and their potential pharmacological impact include:

Replacement of the Bromine Atom: The bromine atom can be replaced with other halogens (e.g., chlorine, fluorine) or pseudo-halogens (e.g., cyano, trifluoromethyl) to modulate the electronic properties and metabolic stability of the compound. ipinnovative.com Fluorine, for instance, is often used to enhance binding affinity and block metabolic sites. nih.gov

Alterations to the Morpholine Ring: The oxygen atom in the morpholine ring could be replaced with a sulfur atom (thiomorpholine) or a methylene (B1212753) group (piperidine) to explore changes in polarity and conformational flexibility.

The impact of these modifications is evaluated through rigorous biological testing to establish a clear structure-activity relationship. The table below provides examples of common bioisosteric replacements and their general effects in drug design.

Ultimately, the systematic application of these design and synthesis principles enables the generation of novel and diverse libraries of this compound analogues, paving the way for the discovery of new chemical entities with optimized therapeutic potential.

Future Research Directions and Translational Perspectives for 4 6 Bromopyridin 3 Yl Morpholine

Exploration of Novel Therapeutic Avenues

The inherent structural features of 4-(6-Bromopyridin-3-yl)morpholine make it a valuable starting point for the design of new therapeutic agents. The presence of the morpholine (B109124) ring, a well-established pharmacophore, can enhance the pharmacokinetic properties of drug candidates. nih.gov The bromine atom on the pyridine (B92270) ring provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

One of the most promising therapeutic avenues for derivatives of this compound is in the development of kinase inhibitors. Research has shown that a compound incorporating the 6-morpholin-4-ylpyridin-3-yl moiety, namely 5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine, is a potent non-nucleoside inhibitor of adenosine (B11128) kinase (AK). nih.gov AK is a key enzyme in adenosine metabolism and is considered a significant target for the treatment of various conditions, including inflammatory disorders and chronic pain. The 7-pyridylmorpholine substituted ring system was identified as a crucial structural element for the compound's in vivo efficacy. nih.gov This finding opens the door for the systematic exploration of this compound derivatives as inhibitors of other kinases implicated in disease.

Furthermore, the morpholine scaffold is known to be a key component in molecules targeting enzymes involved in neurodegenerative diseases. nih.gov Morpholine-containing compounds have shown potential in modulating the activity of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), which are all implicated in the pathology of conditions like Alzheimer's and Parkinson's disease. nih.gov The structural characteristics of this compound make it an attractive starting point for the design of novel agents targeting these enzymes, with the potential for improved efficacy and selectivity.

Table 1: Investigated Therapeutic Targets for Derivatives

| Therapeutic Target | Disease Area | Derivative Class | Key Findings |

| Adenosine Kinase (AK) nih.gov | Inflammatory disorders, Chronic pain | Pyridopyrimidines | The 6-morpholin-4-ylpyridin-3-yl moiety is crucial for in vivo efficacy. |

| Acetylcholinesterase (AChE) nih.gov | Neurodegenerative diseases | Morpholine-clubbed heterocycles | Morpholine scaffold is key for modulating enzyme activity. |

| Butyrylcholinesterase (BuChE) nih.gov | Neurodegenerative diseases | Morpholine-clubbed heterocycles | Potential for developing selective inhibitors. |

| Monoamine Oxidase (MAO) nih.gov | Neurodegenerative diseases | Morpholine-clubbed heterocycles | Potential for dual or selective MAO-A/B inhibition. |

| Tropomyosin receptor kinases (TRKs) nih.gov | Cancer | Pyrazolo[3,4-b]pyridines | Morpholine group can enhance binding to the target. |

Integration with Advanced Screening Technologies

The amenability of this compound to chemical modification makes it an ideal candidate for inclusion in high-throughput screening (HTS) libraries. HTS allows for the rapid testing of thousands of compounds against a specific biological target, significantly accelerating the drug discovery process. nih.gov By generating a diverse library of derivatives based on the this compound scaffold, researchers can efficiently screen for hits against a wide range of targets.

The process of generating such a library would involve leveraging the reactivity of the bromine atom for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This would allow for the introduction of a wide variety of substituents at this position, leading to a structurally diverse set of molecules. These libraries can then be screened using various HTS formats, including biochemical assays that measure enzyme inhibition or cell-based assays that assess a compound's effect on a specific cellular pathway.

Potential in Chemical Probe Development

A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway. The development of potent and selective chemical probes is crucial for target validation and for understanding the complex biology of disease. The structural features of this compound make it an excellent starting point for the design of chemical probes.

For a molecule to be an effective chemical probe, it should ideally possess high affinity for its target, good selectivity over other proteins, and appropriate physicochemical properties to function in a cellular or in vivo context. The known ability of morpholine-containing compounds to interact with specific enzyme active sites provides a strong rationale for developing probes from the this compound scaffold. For example, based on the findings with adenosine kinase inhibitors, one could design and synthesize derivatives of this compound with appended reporter tags (e.g., fluorescent dyes or biotin) to facilitate the study of this important enzyme.

Interdisciplinary Research Opportunities

The exploration of this compound and its derivatives is not limited to medicinal chemistry and pharmacology. Its versatile nature opens up opportunities for collaboration across various scientific disciplines.

Chemical Biology: The development of chemical probes from this scaffold will enable chemical biologists to dissect complex biological pathways and identify new drug targets.

Computational Chemistry: Molecular modeling and computational studies can be employed to predict the binding modes of this compound derivatives to their targets, guiding the design of more potent and selective compounds.

Materials Science: The unique electronic and structural properties of bromopyridine derivatives could be explored for applications in materials science, such as in the development of novel organic electronics or functional polymers.

Q & A

Q. What are the standard synthesis routes for 4-(6-Bromopyridin-3-yl)morpholine, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or coupling reactions involving brominated pyridine derivatives and morpholine. For example, similar compounds (e.g., 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine) are synthesized through stepwise functionalization of the pyridine ring followed by morpholine coupling . Key parameters for optimization include:

- Catalysts : Palladium-based catalysts for cross-coupling reactions.